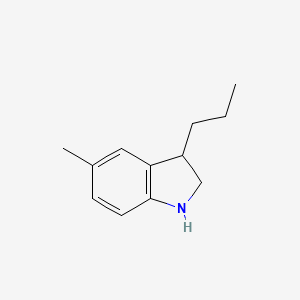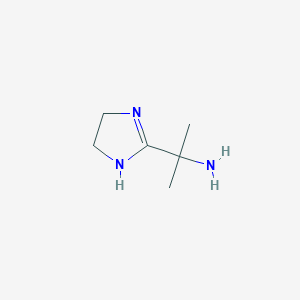
Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that features a benzyl group, a chlorosulfonyl group, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the chlorosulfonation of an indole derivative followed by esterification with benzyl alcohol. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of the chlorosulfonyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the chlorosulfonyl group and the potential hazards associated with chlorosulfonic acid .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it into a sulfonamide or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while reduction can produce sulfonamides .
Aplicaciones Científicas De Investigación
Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and receptors, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Benzyl chloroformate: Used for the protection of amine groups in organic synthesis.
4-Chlorobenzyl chloride: An intermediate in the synthesis of various organic compounds.
Sulfonyl chlorides: A broad class of compounds used in the synthesis of sulfonamides and other derivatives.
Uniqueness: Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to its combination of a benzyl ester, a chlorosulfonyl group, and an indole moiety. This combination provides a versatile platform for chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C16H14ClNO4S |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
benzyl 4-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14ClNO4S/c17-23(20,21)15-8-4-7-14-13(15)9-10-18(14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
Clave InChI |
RTRKBXARNFAYGU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B13217241.png)
![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)









amine](/img/structure/B13217313.png)
